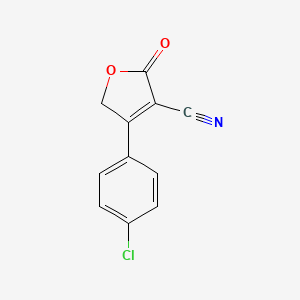

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with a 4-chlorophenyl group, a nitrile group, and a ketone group

Mécanisme D'action

- By acting as an antagonist and inverse agonist at the H3 receptor, pitolisant enhances the activity of histaminergic neurons and increases the signaling of other neurotransmitters .

- Additionally, pitolisant may interact with other neurotransmitter systems, contributing to its wake-promoting effects .

- Pitolisant’s action results in improved wakefulness, reduced sleepiness, and potential modulation of other neurotransmitter systems .

- These properties impact its bioavailability and therapeutic effectiveness .

- Pitolisant’s action leads to:

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

- Pitolisant is administered orally (commonly marketed as Wakix). It distributes throughout the body, reaching the central nervous system. Pitolisant undergoes hepatic metabolism. Elimination occurs primarily via urine and feces.

Result of Action

Action Environment

Analyse Biochimique

Biochemical Properties

. Based on its structural similarity to other compounds, it is likely to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific molecular structure of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile and the biomolecules it interacts with .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

There is currently no available information on the effects of different dosages of this compound in animal models .

Transport and Distribution

It is likely that it interacts with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and malononitrile.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 4-(4-chlorophenyl)-2-cyano-3-buten-2-one.

Cyclization: The intermediate 4-(4-chlorophenyl)-2-cyano-3-buten-2-one is then cyclized using an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted phenyl derivatives.

Applications De Recherche Scientifique

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.

Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furanmethanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furanamide: Similar structure but with an amide group instead of a nitrile group.

Uniqueness

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

4-(4-Chlorophenyl)-2-oxo-2,5-dihydro-3-furancarbonitrile, a compound with significant potential in pharmacological applications, has garnered attention due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H6ClNO2, with a molecular weight of approximately 219.63 g/mol. The compound features a furan ring substituted with a chlorophenyl group and a carbonitrile functional group, contributing to its unique chemical reactivity and biological activity .

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress.

- Enzyme Inhibition : It has been evaluated for its inhibitory effects on enzymes such as cholinesterases and cyclooxygenases, which are critical in neurodegenerative diseases and inflammation .

- Cytotoxicity : Studies indicate that it may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent .

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Interaction : The compound interacts with key enzymes involved in metabolic pathways. For instance, it has been reported to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in the treatment of Alzheimer's disease.

Enzyme IC50 Value (µM) AChE 10.4 BChE 7.7 - Molecular Docking Studies : In silico studies have demonstrated that the compound forms hydrogen bonds with active site residues of target enzymes, enhancing its inhibitory potency .

- Cytotoxic Mechanisms : The compound induces apoptosis in cancer cells through mitochondrial pathways and increases reactive oxygen species (ROS) production, leading to cell death .

Case Studies

Several studies highlight the effectiveness of this compound:

- Anticancer Activity : In a study evaluating various derivatives against MCF-7 breast cancer cells, this compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics .

- Neuroprotective Effects : Another study focused on the compound's ability to inhibit cholinesterases showed promising results for neuroprotection in models of Alzheimer's disease .

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-5-oxo-2H-furan-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO2/c12-8-3-1-7(2-4-8)10-6-15-11(14)9(10)5-13/h1-4H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCBFQOOIOPFQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.